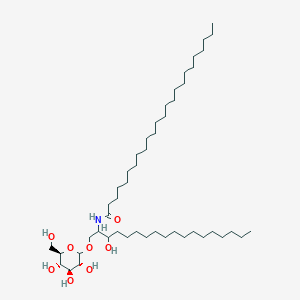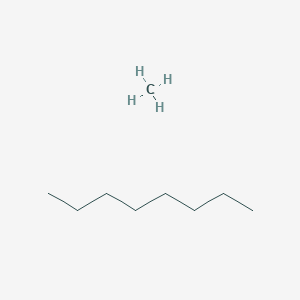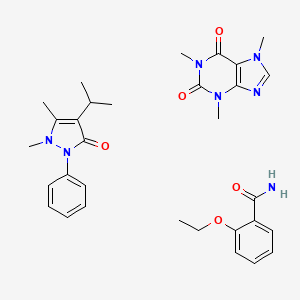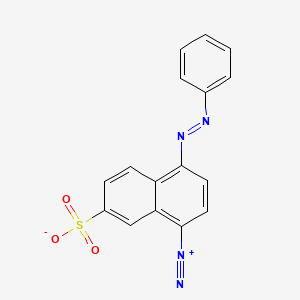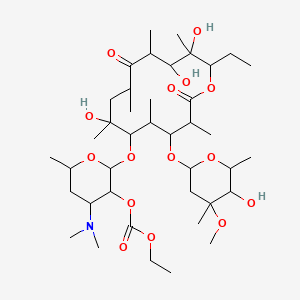
Erythromycin, ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythromycin, ethyl carbonate: is a derivative of erythromycin, a macrolide antibiotic. Erythromycin is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. The ethyl carbonate derivative is designed to improve the stability and bioavailability of erythromycin, making it more effective in clinical applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of erythromycin, ethyl carbonate involves the reaction of erythromycin with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the ethyl carbonate ester of erythromycin .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: Erythromycin, ethyl carbonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form erythromycin and ethyl alcohol.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide, resulting in the replacement of the ethyl carbonate group with other functional groups
Major Products: The major products formed from these reactions include erythromycin, ethyl alcohol, and various oxidized or substituted derivatives of erythromycin .
科学研究应用
Erythromycin, ethyl carbonate has a wide range of scientific research applications:
Chemistry:
Biology:
- Investigated for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance .
Medicine:
- Utilized in the development of new antibiotic formulations with improved stability and bioavailability .
Industry:
作用机制
Erythromycin, ethyl carbonate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, preventing the translocation of peptides and thus inhibiting protein synthesis. This action is similar to that of erythromycin, but the ethyl carbonate derivative offers improved stability and bioavailability .
相似化合物的比较
Erythromycin: The parent compound, widely used as an antibiotic.
Erythromycin estolate: Another ester derivative with improved stability.
Erythromycin ethylsuccinate: A derivative designed for better absorption.
Uniqueness: Erythromycin, ethyl carbonate is unique due to its enhanced stability and bioavailability compared to erythromycin and other derivatives. This makes it particularly useful in clinical settings where improved pharmacokinetic properties are desired .
属性
CAS 编号 |
7218-80-6 |
|---|---|
分子式 |
C40H71NO15 |
分子量 |
806.0 g/mol |
IUPAC 名称 |
[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] ethyl carbonate |
InChI |
InChI=1S/C40H71NO15/c1-15-27-40(11,48)32(43)22(5)29(42)20(3)18-38(9,47)34(56-36-31(55-37(46)50-16-2)26(41(12)13)17-21(4)51-36)23(6)30(24(7)35(45)53-27)54-28-19-39(10,49-14)33(44)25(8)52-28/h20-28,30-34,36,43-44,47-48H,15-19H2,1-14H3 |
InChI 键 |
BSUQCLSFQSUNED-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)OCC)(C)O)C)C)O)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
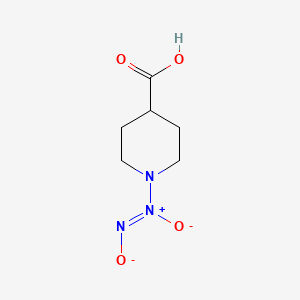
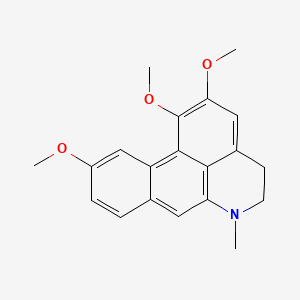
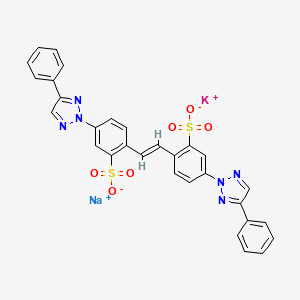
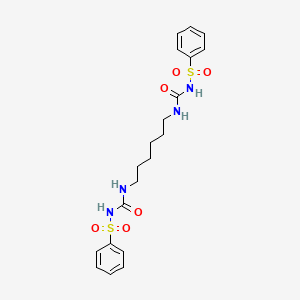
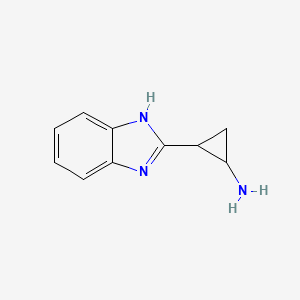
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)



